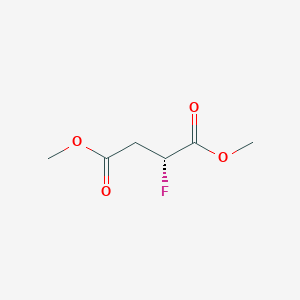

Dimethyl (2R)-2-fluorobutanedioate

Description

Structure

3D Structure

Properties

CAS No. |

76003-45-7 |

|---|---|

Molecular Formula |

C6H9FO4 |

Molecular Weight |

164.13 g/mol |

IUPAC Name |

dimethyl (2R)-2-fluorobutanedioate |

InChI |

InChI=1S/C6H9FO4/c1-10-5(8)3-4(7)6(9)11-2/h4H,3H2,1-2H3/t4-/m1/s1 |

InChI Key |

PXKPHERWNIYQNN-SCSAIBSYSA-N |

Isomeric SMILES |

COC(=O)C[C@H](C(=O)OC)F |

Canonical SMILES |

COC(=O)CC(C(=O)OC)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Enantiomerically Pure Fluorinated Butanedioates

Asymmetric Fluorination Strategies Towards Fluorinated Butanedioate Scaffolds

The creation of a stereogenic center bearing a fluorine atom requires precise control over the reaction geometry. Asymmetric fluorination strategies, employing either organocatalysts or transition metal complexes, provide powerful tools for achieving high levels of enantioselectivity in the formation of C-F bonds. These methods are broadly categorized into organocatalytic and transition metal-catalyzed approaches.

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations. In the context of asymmetric fluorination, these catalysts operate through various activation modes, including hydrogen bonding and enamine formation, to create a chiral environment around the substrate, directing the approach of the fluorinating agent.

Chiral hydrogen-bond donors, such as (thio)ureas, squaramides, and phosphoric acids, have emerged as effective organocatalysts in asymmetric synthesis. These catalysts function by forming hydrogen bonds with either the substrate or the reagent, or both, thereby organizing the transition state to favor the formation of one enantiomer over the other. In the synthesis of fluoro-dicarboxylates, this strategy often involves the activation of a nucleophilic fluoride (B91410) source (e.g., potassium fluoride) or the coordination of a dicarbonyl substrate to present a specific face to an electrophilic fluorinating agent.

Recent advancements have demonstrated the power of hydrogen-bonding phase-transfer catalysis to bring solid fluoride salts like KF into an organic solution using a chiral catalyst. For instance, a chiral N-ethyl bis-urea catalyst can form a tricoordinated urea-fluoride complex, enabling the enantioselective synthesis of valuable β-fluoroamines. researchgate.net Similarly, chiral bis-urea catalysts can facilitate the enantioselective ring-opening of azetidinium ions with CsF to afford γ-fluoroamines, showcasing the ability of these systems to couple two ionic reactants effectively. researchgate.net While not directly applied to butanedioates, these principles are highly relevant for the α-fluorination of prochiral dicarboxylate derivatives.

The proposed mechanism involves the chiral catalyst binding the substrate, such as a derivative of butanedioic acid, through hydrogen bonds. This binding creates a chiral pocket that shields one face of the molecule, allowing an electrophilic fluorinating agent, like N-Fluorobenzenesulfonimide (NFSI), to attack preferentially from the exposed face, thus inducing asymmetry.

Table 1: Examples of Hydrogen-Bonding Catalysis in Asymmetric Fluorination

| Catalyst Type | Substrate Type | Fluoride Source | Key Feature | Ref |

|---|---|---|---|---|

| Chiral Bis-Urea | Aziridine | KF | Phase-transfer catalysis of solid KF | researchgate.net |

| Chiral Bis-Urea | Azetidinium Ion | CsF | Coupling of two ionic reactants | researchgate.net |

Primary amine organocatalysis, particularly using catalysts derived from Cinchona alkaloids, is a well-established and powerful strategy for the enantioselective α-functionalization of carbonyl compounds. rsc.org The mechanism proceeds through the formation of a chiral enamine intermediate from the reaction of the primary amine catalyst with a carbonyl substrate, such as a dialkyl butanedioate. This enamine then reacts with an electrophilic fluorinating agent. The steric and electronic properties of the chiral amine catalyst guide the fluorinating agent to one face of the enamine, ensuring high enantioselectivity. nih.gov

A significant development in this area is the discovery of a reagent-controlled enantioselectivity switch. By using a single chiral primary amine catalyst, it is possible to obtain either enantiomer of the α-fluorinated product simply by changing the electrophilic fluorinating agent. rsc.org This offers remarkable flexibility in synthesis. Mechanistic studies suggest that the stereochemical outcome is governed by different non-covalent interactions, such as dual hydrogen-bonding or electrostatic forces, depending on the fluorinating reagent used. rsc.org This methodology is directly applicable to the α-fluorination of β-dicarbonyl compounds, making it a prime candidate for the synthesis of Dimethyl (2R)-2-fluorobutanedioate.

Table 2: Reagent-Controlled Asymmetric α-Fluorination of β-Ketocarbonyls

| Catalyst | Substrate | Fluorinating Agent | Enantiomeric Excess (ee) | Ref |

|---|---|---|---|---|

| Chiral Primary Amine | β-Ketocarbonyl | Reagent A | High (S-enantiomer) | rsc.org |

Transition metal catalysis offers a complementary set of strategies for asymmetric fluorination. Metals like palladium and iridium can form chiral complexes that catalyze unique transformations, often with high efficiency and selectivity, providing access to fluorinated compounds that may be challenging to synthesize via other means.

While the target compound, Dimethyl (2R)-2-fluorobutanedioate, is an α-fluorinated species, palladium-catalyzed reactions provide robust methods for accessing γ-fluorinated building blocks. A recently developed strategy is the palladium-catalyzed defluorinative alkylation of gem-difluoroalkenes with cyclopropanols. acs.orgnih.gov This reaction constructs γ-fluorinated γ,δ-unsaturated ketones with excellent stereoselectivity. acs.orgnih.gov

The process involves the reaction of a gem-difluoroalkene with a cyclopropanol (B106826) in the presence of a palladium catalyst. This leads to a C-F bond cleavage and the formation of a new C-C bond, yielding a monofluorinated product. researchgate.net Another related palladium-catalyzed process is the Mizoroki-Heck reaction of gem-difluoroalkenes, which allows for the synthesis of monofluorinated 1,3-dienes with control over the alkene geometry. acs.org These methods are valuable for preparing fluorinated synthons that can be further elaborated into more complex structures.

Table 3: Palladium-Catalyzed Synthesis of γ-Fluorinated Compounds

| Reaction Type | Substrates | Product Type | Key Feature | Ref |

|---|---|---|---|---|

| Defluorinative Alkylation | gem-Difluoroalkene, Cyclopropanol | γ-Fluorinated Ketone | High stereoselectivity | acs.orgnih.gov |

Iridium catalysis has become a cornerstone for asymmetric allylic substitution reactions. escholarship.org This methodology is particularly powerful for the synthesis of chiral allylic fluorides. nih.gov The reaction typically involves an iridium(I) catalyst, a chiral ligand (often a phosphoramidite (B1245037) or diene), and a nucleophilic fluoride source reacting with an allylic electrophile, such as an allylic carbonate, ester, or trichloroacetimidate. escholarship.orgnih.gov

The iridium catalyst activates the allylic substrate to form a π-allyl-iridium intermediate. The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack by fluoride, leading to the formation of an enantioenriched allylic fluoride. nih.gov This method has been successfully applied to generate tertiary allylic fluorides, which are challenging stereocenters to construct. nih.gov A key advantage is the potential for dynamic kinetic asymmetric transformation (DYKAT), where a racemic starting material can be converted into a single, highly enantioenriched product. nih.gov This strategy provides a powerful route to chiral building blocks containing a stereogenic C-F bond.

Table 4: Iridium-Catalyzed Asymmetric Allylic Fluorination

| Substrate | Fluoride Source | Ligand Type | Product Type | Key Feature | Ref |

|---|---|---|---|---|---|

| Allylic Trichloroacetimidate | Et3N·3HF | Chiral Diene | Branched Allylic Fluoride | Dynamic Kinetic Asymmetric Transformation | nih.gov |

Transition Metal-Catalyzed Stereoselective Fluorination

Rhodium-Catalyzed Asymmetric Cyclopropanation with Fluorous Complexes

Rhodium-catalyzed asymmetric cyclopropanation stands as a powerful tool for the enantioselective formation of three-membered rings. bioorganica.com.ua This methodology is particularly effective when employing donor-acceptor carbene precursors, which allows for highly predictable and controllable generation of cyclopropanes with excellent diastereoselectivity and enantioselectivity. bioorganica.com.ua While direct synthesis of Dimethyl (2R)-2-fluorobutanedioate via this method is not extensively documented, the principles can be applied to create a fluorinated cyclopropane (B1198618) intermediate that can be subsequently converted to the target compound.

The general process involves the reaction of an alkene with a diazo compound in the presence of a chiral dirhodium(II) tetracarboxylate catalyst. bioorganica.com.ua For the synthesis of a fluorinated precursor, a suitable starting material would be a fluorinated diazoacetate. The reaction with an appropriate alkene, catalyzed by a chiral rhodium complex, would yield a cyclopropane ring bearing a fluorine atom and two ester groups. The stereochemical outcome is dictated by the chiral ligands on the rhodium catalyst.

A strategic enhancement to this method involves the use of "fluorous complexes," where the chiral ligands on the rhodium catalyst are tagged with perfluoroalkyl chains (fluorous ponytails). This modification does not typically alter the catalytic activity but greatly simplifies catalyst recovery and purification of the product through fluorous solid-phase extraction.

Table 1: Key Factors in Rhodium-Catalyzed Asymmetric Cyclopropanation

| Parameter | Description | Significance |

|---|---|---|

| Catalyst | Chiral dirhodium(II) tetracarboxylates (e.g., Rh₂(S-TPPTTL)₄). nih.gov | Controls the enantioselectivity of the cyclopropanation. |

| Carbene Precursor | Donor-acceptor diazo compounds (e.g., a fluorinated diazoacetate). | The source of the fluorinated carbon atom added to the alkene. |

| Alkene | The substrate that undergoes cyclopropanation. | Its structure determines the final substitution pattern of the cyclopropane. |

| Fluorous Ligands | Ligands bearing perfluoroalkyl chains. | Facilitates catalyst recycling and product purification without compromising catalytic performance. |

The diastereomeric ratio of the resulting cyclopropanes can often be controlled by the choice of catalyst and reaction conditions. nih.gov Subsequent oxidative cleavage of the cyclopropane ring can then yield the desired acyclic fluorinated butanedioate structure.

Biocatalytic Pathways for Fluorinated Carboxyl Derivatives

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. mdpi.com Enzymes operate under mild conditions and can exhibit exquisite control over stereochemistry, making them ideal for the production of enantiomerically pure compounds.

Aldolases are enzymes that catalyze stereoselective aldol (B89426) addition reactions, forming new carbon-carbon bonds with the creation of up to two new chiral centers. documentsdelivered.com Specific types of aldolases, particularly pyruvate-dependent aldolases, have shown great promise in the synthesis of complex chiral organofluorines. mdpi.comdocumentsdelivered.com

The strategy involves using fluoropyruvate as a nucleophilic substrate for a Type II pyruvate (B1213749) aldolase, such as one from the HpcH family. mdpi.com This enzyme catalyzes the condensation of fluoropyruvate with an aldehyde acceptor substrate. This enzymatic aldol reaction furnishes value-added organofluorine products bearing a fluorine stereocenter with high stereoselectivity. mdpi.com The resulting α-keto-γ-hydroxy carboxylic acid derivative serves as a versatile precursor that can be converted through subsequent chemical steps, such as oxidation and esterification, into Dimethyl (2R)-2-fluorobutanedioate. The enzymatic aldol addition often proceeds in nearly quantitative yields with enantiomeric excesses reported to be greater than 99.7%. mdpi.com

Table 2: Aldolase-Catalyzed Reaction for Fluorinated Precursor Synthesis

| Component | Role | Example | Key Feature |

|---|---|---|---|

| Enzyme | Biocatalyst | Type II Pyruvate Aldolase (HpcH family) mdpi.com | High stereoselectivity for C-C bond formation. |

| Nucleophile | Fluorine Source | Fluoropyruvate mdpi.com | Accepted as a non-native substrate by the enzyme. |

| Acceptor | Electrophile | Glyoxylate or related aldehyde | Determines the final carbon skeleton. |

| Product | Chiral Intermediate | α-keto-γ-hydroxy-β-fluoro carboxylic acid | Precursor to the target dicarboxylate. |

Stereodivergent Synthesis of Fluorinated Butanedioate Isomers

Stereodivergent synthesis provides a powerful and efficient strategy to access all possible stereoisomers of a molecule from a common set of starting materials. researchgate.net This is achieved by simply changing the chirality of the catalyst or modifying reaction conditions, thereby directing the reaction towards a different stereochemical outcome. researchgate.netwikipedia.org This approach is particularly valuable for studying structure-activity relationships, as different stereoisomers often exhibit distinct biological properties. researchgate.net

A prominent strategy for the stereodivergent synthesis of precursors to fluorinated butanedioates involves dual catalysis. For instance, a cooperative system using two different chiral metal catalysts can independently control the configuration of two newly formed stereocenters. An asymmetric [3+2] annulation of an α-fluoro acetate (B1210297) derivative with a suitable reaction partner, using a combination of chiral iridium and copper catalysts, can generate precursors like α-fluoro γ-butyrolactones. researchgate.net By simply permuting the enantiomers of the two catalysts, all four possible stereoisomers of the product can be selectively synthesized with high diastereomeric ratios and enantiomeric excess. researchgate.net

Table 3: Stereodivergent Synthesis via Dual Catalysis

| Catalyst 1 (e.g., Ir-Ligand) | Catalyst 2 (e.g., Cu-Ligand) | Product Stereoisomer |

|---|---|---|

| (R)-Ligand | (R)-Ligand | (R,R)-Isomer |

| (S)-Ligand | (S)-Ligand | (S,S)-Isomer |

| (R)-Ligand | (S)-Ligand | (R,S)-Isomer |

This principle allows for the synthesis of not only Dimethyl (2R)-2-fluorobutanedioate but also its (2S) enantiomer and the corresponding diastereomers, providing complete control over the molecule's stereochemistry.

Enantioselective Resolution Techniques for Fluorinated Dicarboxylates

When an asymmetric synthesis is not feasible or when a racemic mixture is produced, enantioselective resolution techniques are employed to separate the individual enantiomers. Kinetic resolution is a primary method where one enantiomer in a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched starting material from the product. wikipedia.org

For a racemic mixture of Dimethyl 2-fluorobutanedioate, enzymatic kinetic resolution is a highly effective approach. Lipases are a class of hydrolase enzymes widely used for this purpose due to their commercial availability, broad substrate scope, and high enantioselectivity. mdpi.comresearchgate.net The process involves the selective hydrolysis of one of the ester groups on one of the enantiomers. For example, a lipase (B570770) like Candida antarctica lipase B (CALB) or a lipase from Pseudomonas cepacia could selectively hydrolyze the (R)-enantiomer of the diester to its corresponding mono-acid, while leaving the (S)-enantiomer largely unreacted. mdpi.commdpi.com The resulting mixture of the (R)-mono-acid and the (S)-diester can then be separated by standard chemical techniques, such as extraction, due to their different physical properties. This method can furnish both the unreacted ester and the product acid with excellent enantiomeric excess (ee), often ≥99%. nih.govmdpi.com

Another powerful technique is the direct separation of enantiomers using chiral high-performance liquid chromatography (HPLC). mdpi.comacs.org This method relies on the use of a chiral stationary phase (CSP), often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. mdpi.commdpi.com The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and enabling their separation. mdpi.com The choice of mobile phase and the specific type of chiral column are critical for achieving optimal resolution. mdpi.com

Table 4: Enantioselective Resolution Methods for Fluorinated Dicarboxylates

| Technique | Principle | Key Reagent/Material | Outcome |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Enantioselective hydrolysis of one ester enantiomer. mdpi.comwikipedia.org | Lipase (e.g., from Burkholderia cepacia). mdpi.com | Separation of an enantioenriched mono-acid from an enantioenriched diester. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral surface. mdpi.comacs.org | Chiral Stationary Phase (e.g., amylose-based). mdpi.com | Direct physical separation of both pure enantiomers. |

Stereochemical Analysis and Structural Elucidation of Chiral Fluorinated Butanedioates

Spectroscopic Techniques for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee), a measure of the purity of a chiral sample, is fundamental in stereoselective synthesis. semanticscholar.org While enantiomers possess identical physical properties in an achiral environment, spectroscopic techniques, often involving a chiral auxiliary or medium, can be used to differentiate them and quantify their relative amounts. semanticscholar.orgmarquette.edu

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org Enantiomers produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign. researchgate.net This characteristic makes VCD a powerful tool for determining the absolute configuration of chiral molecules by comparing experimental spectra with those predicted by quantum chemical calculations. voaconference.comdtu.dk

The technique is particularly well-suited for studying fluorinated compounds. voaconference.comresearchgate.net The carbon-fluorine (C-F) stretching vibration, typically observed in the 1000-1200 cm⁻¹ region of the infrared spectrum, can provide a distinct probe for VCD analysis. researchgate.net Although the C-F stretch can be challenging to model accurately due to its anharmonicity, modern computational methods, such as Density Functional Theory (DFT), have improved the prediction of VCD spectra for organofluorine compounds, facilitating reliable absolute configuration assignment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, by introducing a chiral environment, it is possible to induce diastereomeric interactions that result in separate, distinguishable signals for each enantiomer. This can be achieved using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.gov

For fluorinated compounds like Dimethyl (2R)-2-fluorobutanedioate, ¹⁹F NMR spectroscopy is an especially potent technique. rsc.org The ¹⁹F nucleus has a high natural abundance and sensitivity, often leading to sharp signals in a wide chemical shift range with minimal background interference. When a chiral agent is added to a racemic mixture of a fluorinated compound, the resulting diastereomeric complexes exhibit different ¹⁹F chemical shifts (Δδ), allowing for the direct integration of the signals to determine the enantiomeric excess. nih.govfrontiersin.org

Table 1: Comparison of Spectroscopic Techniques for Chiral Analysis

| Technique | Principle | Application to Dimethyl (2R)-2-fluorobutanedioate | Advantages | Limitations |

|---|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light by a chiral molecule. rsc.org | Determination of absolute (R) configuration by comparing the experimental spectrum to DFT-calculated spectra. | Provides absolute configuration without needing a chiral reference standard. voaconference.com | Requires specialized equipment and computational analysis; can be signal-intensive. voaconference.com |

| ¹⁹F NMR Spectroscopy | In the presence of a chiral solvating agent, enantiomers form transient diastereomeric complexes, leading to separate ¹⁹F NMR signals. rsc.org | Quantification of enantiomeric excess by integrating the distinct ¹⁹F signals of the R and S enantiomers. | High sensitivity, wide chemical shift range, and low background signal. rsc.org | Requires a suitable chiral solvating or derivatizing agent; does not directly provide absolute configuration without a reference. nih.gov |

Chiral Chromatography for Stereoisomer Separation and Purity Assessment

Chiral chromatography is a cornerstone technique for the physical separation of enantiomers, enabling both the assessment of enantiomeric purity and the isolation of single enantiomers. youtube.comgcms.cz The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.com

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the enantioseparation of a vast range of compounds. youtube.com For compounds like Dimethyl (2R)-2-fluorobutanedioate, polysaccharide-based CSPs are particularly effective. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. mdpi.comnih.gov The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for optimizing the separation. nih.govnih.gov

Gas Chromatography (GC)

For volatile compounds, chiral GC offers high resolution and sensitivity. The CSPs in chiral GC are often based on cyclodextrin (B1172386) derivatives. gcms.czchrom-china.com These cyclic oligosaccharides have a chiral cavity, and by modifying the hydroxyl groups on the cyclodextrin rim, a high degree of enantioselectivity can be achieved for various classes of molecules, including esters. chrom-china.com

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations. nih.govacs.org It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC often provides faster separations and reduced solvent consumption compared to HPLC. mdpi.com Immobilized polysaccharide-based CSPs have shown excellent performance in SFC for separating a wide variety of chiral molecules. mdpi.comacs.org

Table 2: Chiral Chromatography Systems for Separation of Chiral Esters

| Chromatographic Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Principle of Separation |

|---|---|---|---|

| HPLC | Polysaccharide derivatives (e.g., Chiralcel® OD, Chiralpak® AD) nih.gov | n-Hexane/Isopropanol nih.gov | Differential interactions (H-bonding, dipole-dipole) between enantiomers and the chiral polymer. youtube.com |

| GC | Cyclodextrin derivatives (e.g., Rt-bDEXse) chrom-china.com | Helium (Carrier Gas) | Formation of transient diastereomeric inclusion complexes with the chiral cyclodextrin cavity. gcms.cz |

| SFC | Immobilized polysaccharide derivatives (e.g., CHIRAL ART Amylose-SA) mdpi.com | CO₂/Alcohol (e.g., Methanol, Ethanol) mdpi.com | Combines principles of liquid and gas chromatography for efficient enantioseparation. acs.org |

X-ray Crystallography for Absolute Configuration Assignment

While spectroscopic and chromatographic methods are essential for determining enantiomeric purity and suggesting a likely configuration, X-ray crystallography provides the most definitive and unambiguous determination of the absolute configuration of a chiral molecule. csic.esnih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

This analysis yields a precise three-dimensional map of the electron density within the crystal, revealing the exact spatial arrangement of every atom. csic.es For a chiral molecule, this allows for the direct visualization of its three-dimensional structure and the unequivocal assignment of its stereochemical descriptors, such as 'R' or 'S', according to the Cahn-Ingold-Prelog priority rules. iupac.org

The determination of the absolute configuration of Dimethyl (2R)-2-fluorobutanedioate would be definitively confirmed by single-crystal X-ray analysis. This technique has been successfully applied to establish the absolute stereochemistry of numerous chiral organofluorine compounds and other complex molecules where other methods may be ambiguous. researchgate.netrsc.orgrsc.org In cases where obtaining a suitable single crystal of the analyte is difficult, advanced techniques like the crystalline sponge method can be employed, where the analyte is absorbed into a pre-formed crystalline lattice for analysis. rsc.org

Synthetic Transformations and Advanced Applications of Dimethyl 2r 2 Fluorobutanedioate in Organic Synthesis

Dimethyl (2R)-2-fluorobutanedioate as a Chiral Synthon for Complex Molecule Assembly

The concept of the "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. wikipedia.orgmdpi.com This approach is highly efficient as it circumvents the need for de novo asymmetric synthesis or chiral resolution. wikipedia.org Common sources for the chiral pool include amino acids, sugars, and terpenes. wikipedia.org Dimethyl (2R)-2-fluorobutanedioate can be considered a valuable addition to the synthetic chemist's chiral pool, derivable from precursors like (R)-malic acid. The presence of a stereocenter bearing a fluorine atom, coupled with two differentiable ester functionalities, makes it a powerful building block for the stereocontrolled synthesis of a variety of complex molecules.

The utility of chiral synthons is demonstrated in the total synthesis of numerous natural products and pharmaceuticals. For instance, the synthesis of the anticancer drug paclitaxel (B517696) has been made more efficient by incorporating verbenone, a member of the chiral pool. wikipedia.org Similarly, (-)-pantolactone, another readily available chiral molecule, has been employed in the synthesis of epothilone. wikipedia.org By analogy, Dimethyl (2R)-2-fluorobutanedioate can serve as a key starting material for molecules where a fluorinated stereocenter is desired. The ester groups can be selectively hydrolyzed or converted to other functional groups, allowing for the stepwise elongation and modification of the carbon skeleton while preserving the initial chirality.

Table 1: Examples of Chiral Pool Starting Materials and Their Applications

| Chiral Pool Compound | Natural Source/Precursor | Application in Synthesis |

| (L)-Amino Acids | Proteins | Synthesis of chiral ligands, auxiliaries, and pharmaceuticals |

| (D)-Glucose | Carbohydrates | Synthesis of complex natural products and chiral catalysts |

| (-)-Pantolactone | (R)-Pantoic acid | Synthesis of Epothilones |

| (R)-Malic Acid | Apples, Grapes | Potential precursor for Dimethyl (2R)-2-fluorobutanedioate |

Chemical Transformations Involving the Fluorinated Butanedioate Moiety

The chemical reactivity of Dimethyl (2R)-2-fluorobutanedioate is dictated by its functional groups: two ester moieties and a carbon-fluorine bond at a stereogenic center. These groups can undergo a variety of transformations, providing access to a wide range of chiral fluorinated derivatives.

The ester groups are susceptible to nucleophilic acyl substitution. Hydrolysis, either under acidic or basic conditions, would yield the corresponding mono- or di-carboxylic acid. These carboxylic acids can then be converted into other functional groups such as acid chlorides, amides, or other esters. The selective transformation of one ester group in the presence of the other is a key challenge and opportunity, potentially achievable through enzymatic methods or by exploiting subtle differences in their steric or electronic environments.

The carbon-fluorine bond is generally robust, which is a key feature contributing to the metabolic stability of many fluorinated drugs. semanticscholar.org However, under specific conditions, the fluorine atom can influence the reactivity of the adjacent carbons. For instance, the electron-withdrawing nature of fluorine can activate the α-proton for deprotonation, although this is less pronounced than for a carbonyl group.

A related transformation is the asymmetric hydrogenation of fluorinated precursors to generate chiral fluorinated succinates. For example, the hydrogenation of fluoromaleates using chiral catalysts has been shown to produce fluorosuccinates with high enantioselectivity. diva-portal.org This suggests a potential synthetic route to Dimethyl (2R)-2-fluorobutanedioate and highlights the types of transformations the butanedioate backbone can undergo.

Table 2: Potential Chemical Transformations of Dimethyl (2R)-2-fluorobutanedioate

| Functional Group | Reagent/Condition | Product Type |

| Ester | H₃O⁺ or OH⁻ | Carboxylic acid |

| Ester | R'OH, H⁺ | Transesterification product |

| Ester | R₂'NH | Amide |

| Ester | LiAlH₄ | Diol |

| α-Carbon | Strong Base | Enolate (for further reaction) |

Utility in the Construction of Chiral Fluorinated Heterocycles

Fluorinated heterocycles are a prominent class of compounds in medicinal chemistry and agrochemicals due to their enhanced biological activity and favorable pharmacokinetic properties. mdpi.comresearchgate.net The stereoselective synthesis of these molecules is of great importance. mdpi.com Dimethyl (2R)-2-fluorobutanedioate serves as a potential precursor for the construction of various chiral fluorinated heterocyclic systems.

One general strategy involves the condensation of dicarbonyl compounds or their derivatives with binucleophiles. researchgate.net For example, the condensation of 1,3-diketones with hydrazines, hydroxylamine, or ureas leads to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively. researchgate.net By converting the ester groups of Dimethyl (2R)-2-fluorobutanedioate into other functionalities, such as ketones or aldehydes, while retaining the fluorinated stereocenter, it can be used in similar cyclization reactions to produce chiral, fluorinated five- or six-membered heterocycles.

Another approach is through fluorocyclization reactions, where the introduction of fluorine initiates a cyclization cascade. escholarship.org For instance, the fluorination of an enamide can generate an iminium intermediate that is then trapped by a tethered nucleophile to form a heterocyclic ring. escholarship.org While this applies to different starting materials, it illustrates a powerful concept where a fluorinated building block like Dimethyl (2R)-2-fluorobutanedioate could be elaborated into a substrate for a diastereoselective cyclization, with the existing stereocenter directing the formation of new stereocenters in the ring.

Derivatization to Other Chiral Fluorinated Carboxylic Acid Derivatives

The ester functionalities of Dimethyl (2R)-2-fluorobutanedioate provide a direct handle for its conversion into a variety of other chiral fluorinated carboxylic acid derivatives. This versatility is crucial for creating libraries of compounds for biological screening or for fine-tuning the properties of a lead molecule.

The synthesis of chiral amides is a particularly important transformation, as the amide bond is a key feature of many biologically active molecules. nih.gov Reaction of Dimethyl (2R)-2-fluorobutanedioate with a primary or secondary amine, potentially after activation of the carboxyl group (e.g., as an acid chloride), would yield the corresponding mono- or diamide. The use of a chiral amine would lead to the formation of a diastereomeric product, which could be useful for chiral separations or for creating molecules with multiple stereocenters.

Furthermore, the development of chiral derivatization reagents for carboxylic acids allows for their analysis by techniques like HPLC. the-innovation.org While Dimethyl (2R)-2-fluorobutanedioate is already chiral, its conversion to a fluorescent derivative, for example, could facilitate its detection and enantiomeric purity determination at very low concentrations. the-innovation.org

Table 3: Potential Chiral Fluorinated Derivatives from Dimethyl (2R)-2-fluorobutanedioate

| Derivative Type | Synthetic Approach | Potential Application |

| Chiral Diamide | Reaction with a chiral amine | Building block for peptides, peptidomimetics |

| Chiral Diol | Reduction of the ester groups | Ligand for asymmetric catalysis, chiral auxiliary |

| Chiral Anhydride (B1165640) | Dehydration of the diacid | Reactive intermediate for acylation reactions |

| Chiral β-amino acid | Curtius or Hofmann rearrangement | Synthesis of fluorinated β-peptides |

Mechanistic Investigations of Stereoselective Fluorination Reactions Pertinent to Butanedioates

Elucidation of Reaction Pathways and Intermediates

The stereoselective fluorination of butanedioate precursors, a class of β-ketoesters, is often achieved through electrophilic fluorination. The reaction mechanism is intricate, involving several key steps and transient species that dictate the final stereochemical outcome.

A commonly proposed pathway involves the generation of an enolate from the butanedioate substrate. This can be achieved using a base or through the action of a catalyst. For instance, in organocatalyzed systems, a chiral amine catalyst can react with the butanedioate to form a chiral enamine or enolate intermediate. This intermediate then attacks an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). The stereoselectivity of the reaction is determined at this stage, as the chiral catalyst shields one face of the enolate, directing the incoming fluorine atom to the other face.

In reactions utilizing isothiourea catalysts for the synthesis of α-fluoroesters, the proposed mechanism begins with the activation of a carboxylic acid derivative to form a mixed anhydride (B1165640). mdpi.com This anhydride then reacts with the isothiourea catalyst to generate a reactive acyl ammonium (B1175870) intermediate. mdpi.com A subsequent base-assisted deprotonation yields a C1-ammonium enolate. mdpi.com This chiral enolate is then enantioselectively fluorinated by an electrophilic fluorine source like NFSI. mdpi.com Finally, nucleophilic attack by an alcohol on the resulting diastereomeric intermediate yields the final α-fluoroester product and regenerates the catalyst. mdpi.com

Another well-studied pathway involves phase-transfer catalysis. In this system, a chiral phase-transfer catalyst, often a cinchona alkaloid derivative or a chiral phosphonium (B103445) salt, facilitates the transfer of the enolate from an aqueous or solid phase to an organic phase where the fluorinating agent resides. beilstein-journals.org The chiral environment created by the catalyst-enolate complex dictates the stereochemical outcome of the fluorination.

Mechanistic studies have also shed light on the nature of the fluorinating agent's involvement. While some reactions proceed through an SN2-type mechanism with N-F fluorinating agents, others may involve single electron transfer (SET) pathways. illinois.edu The addition of radical scavengers can help to distinguish between these pathways. illinois.edu For example, in one study, the absence of chlorination side products and the unaffected yield and selectivity in the presence of a ferrocene (B1249389) radical scavenger provided strong support for a computationally proposed pathway involving a solvent-encapsulated SET and fluoride (B91410) transfer. illinois.edu

The reaction conditions, including the solvent and temperature, can also play a crucial role in the reaction pathway. Polar solvents can promote the formation of ion pair intermediates, which can influence the stereoselectivity of the reaction. nih.gov In some cases, the stereoselectivity can be switched between E and Z isomers by tuning the reaction temperature and the polarity of the solvent. nih.govchemrxiv.org

Computational Chemistry for Transition State Modeling and Stereocontrol Rationalization

Computational chemistry has become an indispensable tool for understanding the origins of stereoselectivity in fluorination reactions. mit.edu Density Functional Theory (DFT) calculations are frequently employed to model the transition states of the key stereodetermining steps. nih.gov By comparing the energies of the different possible transition state structures, researchers can predict which stereoisomer will be preferentially formed.

These computational models can provide detailed insights into the non-covalent interactions between the substrate, catalyst, and fluorinating agent that govern stereocontrol. nih.gov For example, hydrogen bonding, steric hindrance, and electrostatic interactions can all play a significant role in stabilizing one transition state over another. In the case of cinchona alkaloid-based catalysts, the formation of hydrogen bonds between the catalyst's hydroxyl group and the enolate's carbonyl group can lock the substrate into a specific conformation, leading to high enantioselectivity. beilstein-journals.org

Transition state modeling can also explain the effect of catalyst structure on stereoselectivity. By systematically modifying the catalyst structure in silico and calculating the corresponding transition state energies, researchers can rationally design more effective catalysts. For instance, computational studies have shown that increasing the steric bulk of the catalyst can enhance enantioselectivity by creating a more defined chiral pocket around the reaction center.

Recent advancements in machine learning have led to the development of models that can predict the structures of transition states much more rapidly than traditional quantum chemistry methods. mit.edu These models can be trained on large datasets of known reactions and can then be used to predict the outcomes of new reactions with high accuracy. mit.edu This technology has the potential to significantly accelerate the discovery and optimization of new stereoselective fluorination methods. mit.edu

Modeling of reaction pathways has shown that certain intermediates, such as fluoride-iodonium(III) adducts, are highly activated and regioselective for reductive elimination to form the desired fluoroarenes. nih.gov

Role of Catalyst Design in Achieving High Enantioselectivity

The design of the chiral catalyst is paramount in achieving high enantioselectivity in the synthesis of compounds like Dimethyl (2R)-2-fluorobutanedioate. A wide variety of catalyst scaffolds have been developed, each with its own unique features for inducing stereoselectivity.

Cinchona Alkaloids: These naturally occurring compounds and their derivatives are among the most successful catalysts for enantioselective fluorination. beilstein-journals.org They possess multiple stereocenters and functional groups that can interact with the substrate and fluorinating agent. The key to their success often lies in their ability to act as bifunctional catalysts, with one part of the molecule (e.g., a quinuclidine (B89598) nitrogen) acting as a base to form the enolate, and another part (e.g., a hydroxyl group) directing the electrophilic fluorine source through hydrogen bonding. beilstein-journals.org Modifications to the cinchona alkaloid backbone, such as the introduction of bulky aromatic groups, have been shown to further enhance enantioselectivity. beilstein-journals.org

Phase-Transfer Catalysts: Chiral quaternary ammonium and phosphonium salts are effective phase-transfer catalysts for the fluorination of β-ketoesters. beilstein-journals.org The chiral environment around the positively charged nitrogen or phosphorus atom is responsible for inducing asymmetry. The nature of the counterion and the substituents on the catalyst can have a significant impact on the reaction's efficiency and selectivity. beilstein-journals.org Spirocyclic phosphonium salts have also been investigated as phase-transfer catalysts for asymmetric α-heterofunctionalization reactions. beilstein-journals.org

Organocatalysts: Small organic molecules, such as chiral primary amines, can also be effective catalysts for enantioselective fluorination. rsc.org These catalysts operate by forming chiral enamines or enolates with the butanedioate substrate. The steric and electronic properties of the catalyst can be fine-tuned to optimize the stereochemical outcome. For example, isothiourea catalysts have been shown to be effective in the synthesis of α-fluoroesters. mdpi.com

Metal-Based Catalysts: Chiral metal complexes, such as those of titanium, can also be used to catalyze enantioselective fluorination reactions. illinois.edu In these systems, the metal center acts as a Lewis acid, coordinating to the butanedioate and increasing its acidity, while the chiral ligands control the stereochemistry of the subsequent fluorination. illinois.edu

The systematic optimization of catalyst structure, often guided by computational modeling, has been a key driver of progress in this field. nih.gov By understanding the intricate interplay of steric and electronic factors, chemists can design catalysts that deliver the desired enantiomer of the fluorinated product with exceptional levels of purity.

Table of Research Findings on Stereoselective Fluorination

| Catalyst Type | Substrate Type | Fluorinating Agent | Key Finding |

|---|---|---|---|

| Chiral Primary Amine | α-Branched Aldehydes | N/A | Achieved highly enantioselective fluorination. rsc.org |

| Cinchona Alkaloid Derivatives | β-Ketoesters | Selectfluor | Bifunctional catalysts provide high enantioselectivity through hydrogen bonding. beilstein-journals.orgchimia.ch |

| Isothiourea | Carboxylic Acids | NFSI | Generates a reactive acyl ammonium intermediate for enantioselective fluorination. mdpi.com |

| Iodoarene | α-Bromostyrenes | HF-Pyridine | Catalyst structure-activity relationship studies led to an improved catalyst. nih.gov |

Table of Compounds

| Compound Name |

|---|

| Dimethyl (2R)-2-fluorobutanedioate |

| N-fluorobenzenesulfonimide (NFSI) |

| Selectfluor |

| Ferrocene |

Theoretical and Computational Chemistry Studies on Fluorinated Butanedioate Systems

Electronic Structure Analysis of Fluorine Effects on Reactivity and Stereoselectivity

The introduction of a fluorine atom into a molecule like butanedioate profoundly alters its electronic structure, which in turn governs its reactivity and stereoselectivity. Fluorine is the most electronegative element, leading to a strong negative inductive effect (-I) through the sigma (σ) bond framework. nih.gov This effect causes a significant polarization of the C-F bond and makes the carbon atom to which it is attached (in this case, C2 of the butanedioate) more electrophilic and susceptible to nucleophilic attack. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), allow for the quantification of these effects. nih.gov The presence of fluorine lowers the energy of the molecular orbitals (MOs) compared to their non-fluorinated counterparts. nih.gov This stabilization can influence the energy barriers of reactions, affecting their rates. For instance, the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy can enhance reactivity towards nucleophiles.

Beyond simple inductive effects, stereoelectronic interactions play a crucial role. One of the most significant is the gauche effect, where a gauche conformation is favored over an anti conformation in a system like X-CH₂-CH₂-Y when X and Y are electronegative groups. acs.org This preference is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H bonding orbital (σC-H) into an adjacent C-F antibonding orbital (σ*C-F). acs.org These interactions are highly dependent on the dihedral angle between the participating bonds, thereby influencing conformational preferences and the stereochemical outcome of reactions. In the case of Dimethyl (2R)-2-fluorobutanedioate, such interactions would dictate the preferred orientation of the fluoro and ester groups, which can control the facial selectivity of reactions at adjacent centers.

| Electronic Effect | Description | Impact on Fluorinated Butanedioate |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to fluorine's high electronegativity. nih.gov | Increases electrophilicity of the α-carbon; lowers molecular orbital energies. nih.govnih.gov |

| Mesomeric Effect (+M) | Donation of electron density from fluorine's lone pairs into an adjacent π-system. nih.gov | Generally weak for fluorine and less significant in saturated systems like butanedioate compared to the inductive effect. |

| Hyperconjugation (Gauche Effect) | Stabilizing interaction between a filled bonding orbital (e.g., σC-H) and an empty antibonding orbital (e.g., σ*C-F) in a gauche arrangement. acs.org | Favors specific gauche conformations, influencing the molecule's three-dimensional shape and stereoselective reactivity. acs.org |

Conformation Analysis and Conformational Preferences of Fluorinated Dicarboxylates

The conformational landscape of a molecule dictates its physical properties and biological interactions. For fluorinated dicarboxylates, computational analysis is essential to map the potential energy surface and identify low-energy conformers. mdpi.comresearchgate.net The small size of fluorine means it imparts minimal steric hindrance, but its powerful stereoelectronic effects significantly influence conformational equilibria. acs.org

A detailed computational analysis of 2,3-difluorobutane, a system analogous to the carbon backbone of 2-fluorobutanedioate, reveals a complex interplay of forces. researchgate.net While the fluorine gauche effect is a dominant factor, other interactions, such as dipole-dipole repulsion and steric strain between methyl groups, are of similar magnitude. researchgate.net This complexity means that simple predictions based on a single effect can be misleading. The relative energies of conformers, and thus their populations at equilibrium, result from a delicate balance of these competing stabilizing and destabilizing interactions. researchgate.net

For Dimethyl (2R)-2-fluorobutanedioate, rotation around the C2-C3 bond would lead to various staggered conformers. Theoretical calculations can predict the relative free energies of these conformers, taking into account both electronic energies and entropic factors. researchgate.net These calculations show that considering free energies can lead to qualitatively different conformational population predictions compared to using electronic energies alone, especially when accounting for solvent effects. researchgate.net Such analyses are critical for understanding how the molecule will behave in different environments.

| Interaction | Influence on Conformation | Example in a Fluorinated Alkane Chain |

|---|---|---|

| Fluorine Gauche Effect | Stabilizes conformers where the C-F bond is gauche to another electron-withdrawing group or a C-C bond. acs.org | In 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer. |

| Dipole-Dipole Interactions | Can be stabilizing or destabilizing depending on the orientation of bond dipoles (e.g., C-F, C=O). researchgate.net | Repulsion between parallel C-F bond dipoles can destabilize certain conformers. |

| Steric Hindrance | Destabilizes conformers where bulky groups (like esters) are in close proximity. | In substituted butanes, gauche interactions between methyl/ester groups increase conformational energy. researchgate.net |

| Solvation Effects | The solvent can preferentially stabilize more polar conformers, shifting the conformational equilibrium. researchgate.net | A polar solvent might favor a conformer with a larger overall dipole moment. |

Predictive Modeling for Novel Chiral Fluorinated Building Blocks

The insights gained from theoretical studies are instrumental in the predictive modeling and design of novel chiral fluorinated building blocks. researchgate.net By understanding the relationship between structure, conformation, and properties, chemists can rationally design molecules with desired characteristics for applications in medicinal chemistry and materials science. researchgate.net

Predictive models can forecast key molecular properties such as lipophilicity (logP), metabolic stability, and binding affinity. researchgate.netsoton.ac.uk For example, systematic studies have shown that the pattern of fluorination significantly impacts lipophilicity. It has been demonstrated that "skipped" fluorination (e.g., 1,3-difluoro substitution) can lead to a greater reduction in logP compared to vicinal (1,2-difluoro) substitution, a non-intuitive finding that can guide the design of drug candidates with improved pharmacokinetic profiles. researchgate.netsoton.ac.uk

Computational chemistry allows for the virtual screening of numerous potential building blocks before committing to their synthesis. researchgate.net By starting with a chiral core like (2R)-2-fluorobutanedioate, models can explore the effects of modifying the ester groups or other parts of the molecule. This diversity-oriented approach, guided by computational predictions, accelerates the discovery of valuable building blocks. mdpi.com The goal is to create a toolbox of well-characterized, chiral fluorinated synthons that can be readily incorporated into more complex target molecules, leveraging the unique properties imparted by fluorine. soton.ac.uk

| Modeling Application | Objective | Example of a Design Principle |

|---|---|---|

| Property Prediction (e.g., logP) | To design building blocks with optimal physicochemical properties for drug development. researchgate.net | Utilizing skipped fluorination patterns to achieve lower lipophilicity compared to vicinal patterns. soton.ac.uk |

| Conformational Control | To create building blocks that pre-organize a molecule into a bioactive conformation. | Exploiting the fluorine gauche effect to lock a specific dihedral angle in a flexible chain. acs.org |

| Reactivity & Selectivity Prediction | To design building blocks for efficient and stereoselective synthesis of complex targets. | Modeling transition states to predict the outcome of asymmetric reactions involving the chiral building block. |

Perspectives and Future Directions in Chiral Fluorinated Organic Chemistry

Emerging Methodologies for Direct Asymmetric Carbon-Fluorine Bond Formation

The direct and enantioselective formation of a carbon-fluorine (C-F) bond is a formidable challenge in organic synthesis. researchgate.netacs.org Historically, the introduction of fluorine has often relied on multi-step sequences or the use of chiral fluorinating reagents. However, recent advancements have focused on catalytic asymmetric methods that directly install fluorine onto a prochiral substrate with high stereocontrol. researchgate.net These new synthetic efforts are crucial for accessing a wider array of fluorinated molecules, including complex natural or synthetic products relevant to medicinal chemistry. researchgate.net

A significant area of progress is the development of catalytic enantioselective fluorination of active methine compounds. acs.org For substrates like β-keto esters and their analogues, the generation of a C-F quaternary stereocenter, which is resistant to racemization, is a particularly valuable transformation. researchgate.net Several catalytic systems, including chiral metal complexes and phase-transfer catalysts, have been successfully employed for the fluorination of such compounds. acs.org For instance, palladium(II)-bisphosphine complexes have proven effective in the enantioselective fluorination of tert-butoxycarbonyl lactones and lactams. acs.org

Furthermore, organocatalysis has emerged as a powerful tool for asymmetric C-F bond formation. nih.gov Chiral secondary amines can catalyze the α-fluorination of aldehydes and ketones through the formation of chiral enamine intermediates. nih.gov This approach has been successfully applied to the synthesis of α-fluoroaldehydes with high enantiomeric excess. epfl.ch The development of novel organocatalysts, such as those derived from cinchona alkaloids, has expanded the scope of these reactions to include a variety of substrates. nih.govrsc.org

Recent research has also explored the use of planar chiral isothiourea catalysts for the direct and stereoselective α-fluorination of carboxylic acids, offering a direct route to chiral α-fluoroesters. mdpi.com Another innovative approach involves the use of dianionic phase-transfer catalysts, which have shown high efficiency in the asymmetric fluorofunctionalization of allylamine (B125299) derivatives. organic-chemistry.orgacs.org These emerging methodologies represent a significant step forward in the precise and efficient synthesis of chiral fluorinated molecules like Dimethyl (2R)-2-fluorobutanedioate.

Development of Novel Chiral Catalysts for Fluorinated Dicarboxylates

The synthesis of chiral fluorinated dicarboxylates, such as Dimethyl (2R)-2-fluorobutanedioate, necessitates the development of highly selective and efficient chiral catalysts. A promising strategy involves the use of linked dicarboxylate phase-transfer catalysts. nih.govresearchgate.net These catalysts have demonstrated success in the asymmetric dearomative fluorination of 2-naphthols under mild conditions, yielding highly enantioenriched products. nih.govresearchgate.net This approach is notable for its compatibility with a range of functional groups, highlighting its potential for broader applications in the synthesis of bioactive molecules. nih.govresearchgate.net

Chiral metal complexes have also been extensively investigated for their catalytic activity in asymmetric fluorination reactions. researchgate.net Palladium(II) complexes, in particular, have been shown to be effective for the enantioselective fluorination of various substrates. acs.org For less acidic substrates like lactams, a dual catalytic system comprising a chiral Pd(II) complex and a co-catalyst such as 2,6-lutidine has been developed to achieve high yields and excellent enantioselectivity. acs.org The design of these catalysts often focuses on creating a well-defined chiral environment around the metal center to effectively control the stereochemical outcome of the fluorination step.

Organocatalysts represent another major class of catalysts being developed for the synthesis of chiral fluorinated compounds. Hydrogen-bonding organocatalysts, including (thio)urea derivatives and squaramides, have been effectively used in asymmetric fluorination reactions. researchgate.net These catalysts operate by activating the substrate and/or the fluorinating agent through non-covalent interactions, thereby inducing enantioselectivity. researchgate.net For example, chiral bis-urea catalysts have been employed for the enantioselective ring-opening of azetidinium ions with cesium fluoride (B91410), providing access to enantioenriched γ-fluoroamines. researchgate.net The continuous development of such novel chiral catalysts is critical for advancing the synthesis of specifically substituted fluorinated dicarboxylates.

| Catalyst Type | Substrate Class | Key Features |

| Linked Dicarboxylate Phase-Transfer Catalysts | 2-Naphthols | Mild reaction conditions, high enantioselectivity. nih.govresearchgate.net |

| Chiral Pd(II) Complexes | tert-Butoxycarbonyl lactones and lactams | Effective for less acidic substrates with a co-catalyst. acs.org |

| Hydrogen-Bonding Organocatalysts | Various nucleophiles | Activation through non-covalent interactions. researchgate.net |

| Planar Chiral Isothiourea Catalysts | Carboxylic acids | Direct, stereoselective α-fluorination. mdpi.com |

Integration of Fluorinated Butanedioate Synthesis with Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes for valuable chemical compounds, including fluorinated butanedioates. acs.orgmdpi.com A primary goal is the prevention of waste, which can be addressed by improving atom economy and utilizing catalytic reagents. acs.org The synthesis of Dimethyl (2R)-2-fluorobutanedioate can be made more sustainable by employing catalytic methods that minimize the use of stoichiometric reagents, thereby reducing the generation of byproducts. acs.org

One key aspect of sustainable chemistry is the use of renewable feedstocks. cuestionesdefisioterapia.com The production of butanediol, a related chemical, is shifting towards bio-based routes, such as the fermentation of sugars or the catalytic hydrogenation of succinic acid derived from biomass. researchgate.netrsc.orgresearchgate.net Integrating the synthesis of fluorinated butanedioates with these bio-based platforms could significantly reduce the reliance on fossil fuels. researchgate.net For instance, developing enzymatic or chemo-enzymatic methods for the fluorination of bio-derived butanedioate precursors presents a promising avenue for sustainable synthesis. the-innovation.org

The direct synthesis of dimethyl ether from CO2 hydrogenation is an example of a process that utilizes a greenhouse gas as a feedstock, and similar principles could be applied to the synthesis of other valuable chemicals. rsc.orgnih.govresearchgate.nethielscher.com Research into the use of CO2 as a C1 building block in the synthesis of dicarboxylates could open up new, more sustainable routes to compounds like Dimethyl (2R)-2-fluorobutanedioate.

| Green Chemistry Principle | Application in Fluorinated Butanedioate Synthesis |

| Waste Prevention | Use of catalytic methods to improve atom economy. acs.org |

| Renewable Feedstocks | Integration with bio-based production of butanedioate precursors. researchgate.netresearchgate.net |

| Safer Solvents and Conditions | Development of reactions in green solvents or under flow conditions. mdpi.comseqens.com |

| Catalysis | Employment of highly selective and recyclable catalysts. acs.org |

Q & A

Basic: What are the common synthetic routes for preparing dimethyl (2R)-2-fluorobutanedioate, and how is stereochemical purity ensured?

Methodological Answer:

The synthesis typically involves fluorination of a chiral precursor. A common approach is the asymmetric epoxidation of a difluoromethyl-substituted alkene using peracids like m-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperatures to control selectivity . Stereochemical purity is verified via chiral HPLC or polarimetry, with complementary NMR analysis (e.g., and NMR) to confirm the (2R) configuration. For example, NMR chemical shifts are sensitive to stereochemical environments, enabling differentiation of enantiomers .

Advanced: How can enantioselective synthesis of dimethyl (2R)-2-fluorobutanedioate be optimized using chiral catalysts?

Methodological Answer:

Enantioselective fluorination can be achieved using chiral transition-metal catalysts (e.g., Ru or Cu complexes) paired with fluorinating agents like Selectfluor®. For instance, Noyori-type asymmetric transfer hydrogenation catalysts (Ru with chiral diamines) can induce high enantiomeric excess (ee) by controlling the prochiral center’s geometry . Optimization involves screening solvents (e.g., THF vs. DCM), temperature gradients, and ligand-to-metal ratios. Recent studies suggest ZnF₂ with trifluoromethanesulfonic acid as co-catalysts improves ee (>90%) in aqueous Mannich-type reactions, highlighting the role of Lewis acid activation .

Basic: What spectroscopic techniques are critical for characterizing dimethyl (2R)-2-fluorobutanedioate?

Methodological Answer:

Key techniques include:

- and NMR : To confirm fluorination position and stereochemistry. For example, NMR shifts between -180 to -220 ppm are typical for fluorinated esters .

- IR Spectroscopy : Identification of ester carbonyl (C=O) stretches (~1740 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., m/z for C₆H₉FO₄⁺) and isotopic patterns from fluorine .

Advanced: How can researchers resolve contradictions in reaction yields or spectroscopic data during synthesis?

Methodological Answer:

Contradictions often arise from competing reaction pathways (e.g., racemization or side-product formation). Systematic approaches include:

- Control Experiments : Varying reaction time/temperature to isolate intermediates.

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to predict transition states and identify energetically favorable pathways .

- In Situ Monitoring : ReactIR or NMR kinetics to track fluorination progress and byproduct formation . For example, discrepancies in NMR signals may arise from diastereomeric crystal packing, resolved via X-ray crystallography .

Basic: What are the primary applications of dimethyl (2R)-2-fluorobutanedioate in medicinal chemistry?

Methodological Answer:

The compound serves as a chiral building block for fluorinated pharmaceuticals. Key applications include:

- Protease Inhibitors : Fluorine’s electronegativity enhances binding to enzyme active sites.

- Anticancer Agents : Derivatives with fluorinated succinate moieties show enhanced metabolic stability .

- Biochemical Probes : -labeled analogs are used in PET imaging to study enzyme kinetics .

Advanced: How does the fluorine substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

The electron-withdrawing fluorine at the β-position increases electrophilicity of the ester carbonyl, accelerating nucleophilic attack. However, steric hindrance from the (2R) configuration can reduce accessibility. Mechanistic studies using Hammett plots reveal a ρ value of +1.2 for fluorinated esters, indicating a strong electronic effect . Kinetic isotope effects (KIE) and isotopic labeling (e.g., ) further elucidate transition-state structures in hydrolysis or aminolysis reactions .

Basic: How is the crystal structure of dimethyl (2R)-2-fluorobutanedioate determined, and what insights does it provide?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is used, with data refined using software like SHELXL. Key parameters include:

- Space Group : P3₂1 (common for chiral compounds) .

- Bond Lengths : C-F bonds (~1.39 Å) and ester C=O (~1.21 Å) confirm electronic effects .

- Hydrogen Bonding : Intermolecular C-H⋯O/F interactions stabilize the lattice, influencing melting points and solubility .

Advanced: What strategies improve the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

- Prodrug Design : Masking ester groups as tert-butyl or pivaloyloxymethyl (POM) esters to reduce hydrolysis .

- Lipid Nanoparticle Encapsulation : Enhances plasma half-life by minimizing enzymatic degradation.

- pH-Sensitive Formulations : Adjusting buffer systems (e.g., citrate vs. phosphate) to stabilize the fluorinated core in acidic microenvironments .

Basic: What safety and handling protocols are essential for dimethyl (2R)-2-fluorobutanedioate?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves and goggles to prevent skin/eye contact.

- Waste Disposal : Neutralize with aqueous NaOH (1 M) before disposal to hydrolyze esters into less toxic succinic acid derivatives .

Advanced: How can computational tools predict the compound’s behavior in catalytic asymmetric reactions?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate ligand-catalyst interactions to predict enantioselectivity.

- MD Simulations (GROMACS) : Assess solvent effects on transition states.

- Machine Learning : Train models on datasets of fluorinated esters to optimize reaction conditions (e.g., temperature, catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.